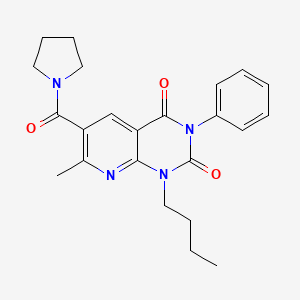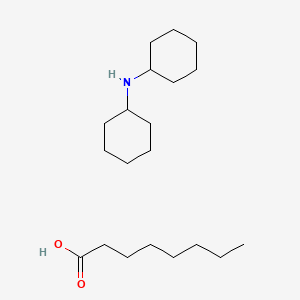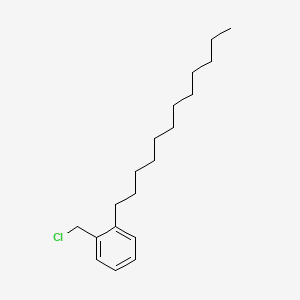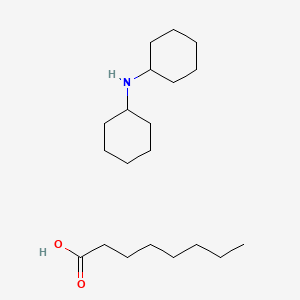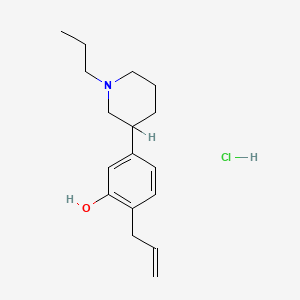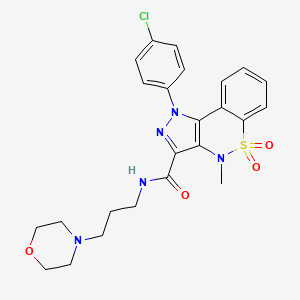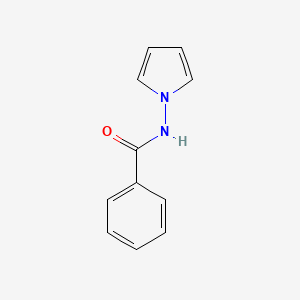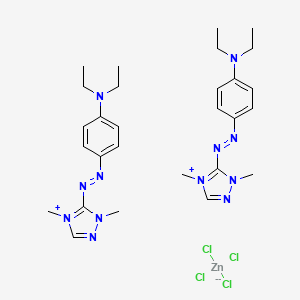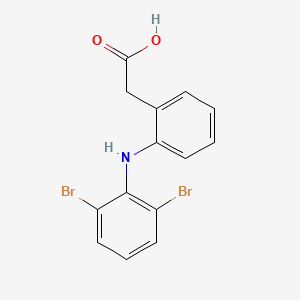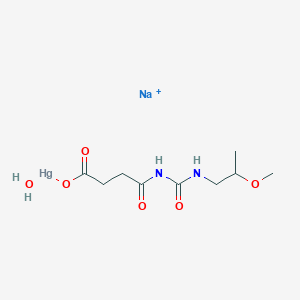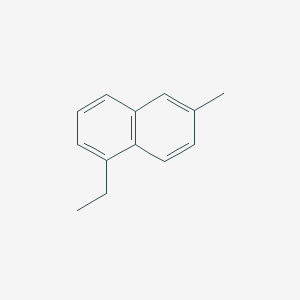
1-Ethyl-6-methylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-6-methylnaphthalene is an organic compound with the molecular formula C₁₃H₁₄. It belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons consisting of two fused benzene rings. This compound is characterized by the presence of an ethyl group at the first position and a methyl group at the sixth position on the naphthalene ring system .
準備方法
The synthesis of 1-Ethyl-6-methylnaphthalene can be achieved through various synthetic routes. One common method involves the alkylation of 6-methylnaphthalene with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial production methods may involve catalytic processes using metal catalysts such as palladium or nickel to facilitate the alkylation reaction. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .
化学反応の分析
1-Ethyl-6-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, leading to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring positions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields naphthoquinones, while reduction produces dihydro derivatives.
科学的研究の応用
1-Ethyl-6-methylnaphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: Research on its biological activity includes investigations into its potential as an antimicrobial or anticancer agent.
Medicine: Studies explore its pharmacological properties and potential therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 1-Ethyl-6-methylnaphthalene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
1-Ethyl-6-methylnaphthalene can be compared with other naphthalene derivatives such as 1-methylnaphthalene and 2-ethylnaphthalene. These compounds share similar structural features but differ in the position and type of substituents on the naphthalene ring. The unique positioning of the ethyl and methyl groups in this compound imparts distinct chemical and physical properties, making it suitable for specific applications .
Similar Compounds
- 1-Methylnaphthalene
- 2-Ethylnaphthalene
- 1,2-Dimethylnaphthalene
- 1,6-Dimethylnaphthalene
特性
CAS番号 |
31032-91-4 |
|---|---|
分子式 |
C13H14 |
分子量 |
170.25 g/mol |
IUPAC名 |
1-ethyl-6-methylnaphthalene |
InChI |
InChI=1S/C13H14/c1-3-11-5-4-6-12-9-10(2)7-8-13(11)12/h4-9H,3H2,1-2H3 |
InChIキー |
IIPQFGZGJLJDHI-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC2=C1C=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


